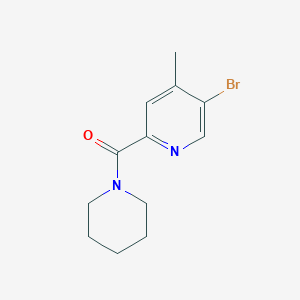(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone
CAS No.:
Cat. No.: VC13682942
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15BrN2O |
|---|---|
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | (5-bromo-4-methylpyridin-2-yl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
| Standard InChI Key | GRZPPVFJQZZUNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1Br)C(=O)N2CCCCC2 |
| Canonical SMILES | CC1=CC(=NC=C1Br)C(=O)N2CCCCC2 |
Introduction
Structural and Chemical Properties
The compound’s molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 297.15 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and a piperidin-1-yl-methanone group at position 2. The methanone group introduces a ketone functionality, enhancing reactivity for further derivatization.
Table 1: Key Physicochemical Properties
The logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Synthetic Methodologies
While no direct synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is documented, analogous compounds provide a framework for its preparation. A plausible route involves:
Step 1: Formation of the Pyridine Core
2-Amino-5-bromo-4-methylpyridine undergoes Friedel-Crafts acylation with piperidine-1-carbonyl chloride in the presence of Lewis acids like AlCl₃. This step installs the methanone group at position 2 .
Step 2: Bromination and Functionalization
Selective bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions ensures regioselectivity. Subsequent purification via column chromatography yields the target compound .
Critical Reaction Conditions:
-
Temperature: 0–25°C for bromination to prevent overhalogenation.
-
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
Applications in Medicinal Chemistry
Brominated pyridines are privileged scaffolds in drug discovery. Though specific studies on this compound are absent, structural analogs exhibit:
Anticancer Activity
Compounds like 5-bromo-2-(piperidin-1-ylmethyl)pyridine show inhibitory effects on kinase enzymes (e.g., EGFR and VEGFR), disrupting cancer cell proliferation . The methanone group may enhance binding affinity to ATP pockets.
Neurological Targets
Piperidine-containing analogs act as histamine H₃ receptor antagonists, modulating neurotransmitter release in cognitive disorders . The bromine atom’s electron-withdrawing effect stabilizes receptor-ligand interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume